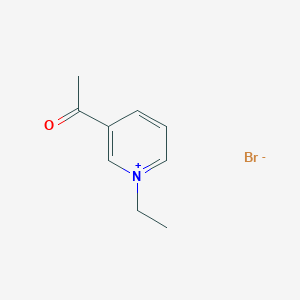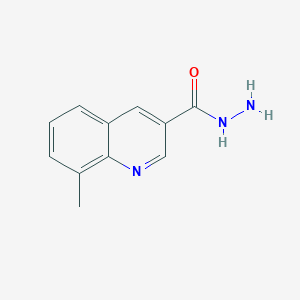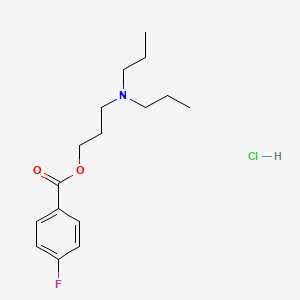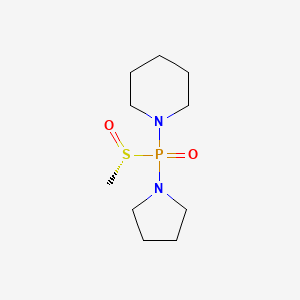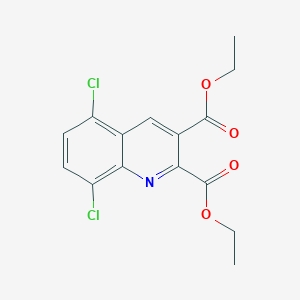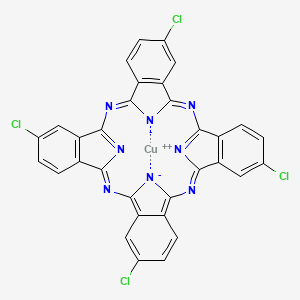
Copper, (2,9,16,23-tetrachlorophthalocyaninato(2-))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- is a coordination compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds with a wide range of applications due to their unique chemical and physical properties. This particular compound is known for its high thermal stability, nonlinear optical activity, and catalytic capabilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- typically involves the reaction of copper salts with tetrachlorophthalonitrile under high-temperature conditions. The reaction is usually carried out in the presence of a solvent such as quinoline or dimethylformamide (DMF) and a base like sodium methoxide. The reaction mixture is heated to temperatures ranging from 150°C to 200°C for several hours to ensure complete formation of the phthalocyanine complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phthalocyanine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in DMF.
Major Products
Oxidation: Formation of oxidized phthalocyanine derivatives.
Reduction: Formation of reduced phthalocyanine derivatives.
Substitution: Formation of substituted phthalocyanine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its high thermal stability and catalytic properties.
Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Used in the production of dyes and pigments due to its intense color and stability.
Wirkmechanismus
The mechanism of action of Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- involves its ability to interact with molecular targets through coordination chemistry. The compound can form coordination bonds with various substrates, facilitating catalytic reactions. In photodynamic therapy, the compound generates reactive oxygen species upon light irradiation, leading to the destruction of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine
- Zinc phthalocyanine
- Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Uniqueness
Copper,[2,9,16,23-tetrachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-,(SP-4-1)- is unique due to its tetrachloro substitution, which enhances its chemical reactivity and stability. This makes it particularly suitable for applications requiring high thermal stability and resistance to chemical degradation .
Eigenschaften
CAS-Nummer |
16040-69-0 |
|---|---|
Molekularformel |
C32H12Cl4CuN8 |
Molekulargewicht |
713.8 g/mol |
IUPAC-Name |
copper;6,15,24,33-tetrachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32H12Cl4N8.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H;/q-2;+2 |
InChI-Schlüssel |
BYBLFAOJNIFPEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)Cl)C(=N7)N=C2[N-]3)Cl)C9=C4C=CC(=C9)Cl.[Cu+2] |
Physikalische Beschreibung |
Dry Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



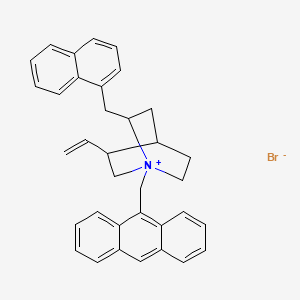
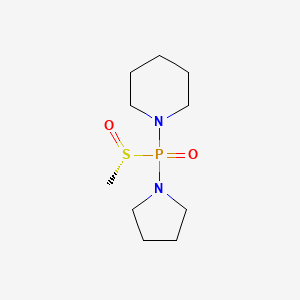
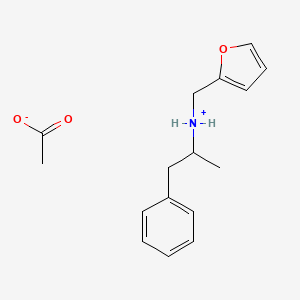
![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
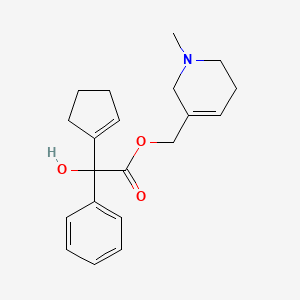


![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
